molecular formula C28H44I2N4 B13772893 Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide CAS No. 74758-21-7

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide

Cat. No.: B13772893
CAS No.: 74758-21-7
M. Wt: 690.5 g/mol
InChI Key: SFRSIIXBHLHCQE-UHFFFAOYSA-L
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Description

Chemical Structure: The compound, with the systematic name Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) (CAS: 74758-21-7), features a 3-phenylindole core linked via an iminodiethylene bridge to two diethylmethylammonium groups. The structure is completed by two iodide counterions .

Properties

CAS No.

74758-21-7

Molecular Formula

C28H44I2N4

Molecular Weight

690.5 g/mol

IUPAC Name

2-[2-[diethyl(methyl)azaniumyl]ethyl-(3-phenylindol-1-yl)amino]ethyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C28H44N4.2HI/c1-7-31(5,8-2)22-20-29(21-23-32(6,9-3)10-4)30-24-27(25-16-12-11-13-17-25)26-18-14-15-19-28(26)30;;/h11-19,24H,7-10,20-23H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

SFRSIIXBHLHCQE-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCN(CC[N+](C)(CC)CC)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[I-].[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) typically involves:

  • Functionalization of the indole nucleus at the nitrogen position.
  • Introduction of iminodiethylene linkers.
  • Quaternization of tertiary amines to form ammonium centers.
  • Incorporation of diiodide counterions through salt metathesis or direct iodide quaternization.

Stepwise Synthetic Route

Based on related indole and ammonium salt syntheses, the preparation can be outlined as follows:

  • Synthesis of 3-Phenyl-1H-Indole Intermediate:

    • Palladium-catalyzed direct arylation of 1H-indole with aryl halides (e.g., bromobenzene) under regioselective conditions.
    • Typical catalyst system: Palladium(II) acetate with bis(diphenylphosphino)methane ligand.
    • Solvent: Water or polar aprotic solvents.
    • Yields vary from 10% to 77% after purification.
    • This step yields 3-phenyl-1H-indole, the key heterocyclic scaffold.
  • Introduction of Iminodiethylene Linker:

    • Reaction of 3-phenyl-1H-indole with diethylenetriamine derivatives to form the iminodiethylene bridge.
    • This step involves nucleophilic substitution or condensation reactions between the indole nitrogen and the amine linker.
  • Quaternization to Form Ammonium Centers:

    • Alkylation of tertiary amine groups with alkyl halides such as methyl iodide or ethyl iodide to generate quaternary ammonium salts.
    • This step produces the bis(diethylmethyl) ammonium moieties.
    • The iodide counterions are introduced here, resulting in the diiodide salt form.
  • Purification:

    • The final compound is purified by chromatographic techniques or recrystallization.
    • Purity is typically confirmed by HPLC, with ≥92% purity achievable.

Reaction Conditions and Optimization

  • Temperature control is critical, generally maintained between ambient and moderate heating (25–80°C).
  • pH is adjusted to favor nucleophilic substitution and quaternization without degradation.
  • Solvent choice impacts yield and selectivity; polar aprotic solvents like acetonitrile or mixtures with water are preferred.
  • Catalysts such as Pd(OAc)2/dppm are essential for regioselective arylation.
  • Reaction times vary from several hours to overnight, depending on step and scale.

Analytical Characterization

Research Findings and Data Table

The synthetic methodology is adapted from studies on 3-phenyl-1H-indoles with biological activity, particularly antimycobacterial properties. Although the exact compound is specialized, the following data from related compounds provides insight into synthesis and activity:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Palladium-catalyzed arylation Pd(OAc)2/dppm, water, aryl halide 10–77 Regioselective formation of 3-phenyl-1H-indole
2 N-alkylation/amination Diethylenetriamine derivatives 60–80 Formation of iminodiethylene bridge
3 Quaternization Methyl iodide or ethyl iodide 75–90 Formation of ammonium diiodide salt
4 Purification Chromatography or recrystallization Purity ≥92% confirmed by HPLC

Chemical Reactions Analysis

Types of Reactions

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diiodide counterion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The diiodide counterion may also play a role in modulating the compound’s overall charge and solubility, affecting its biological activity.

Comparison with Similar Compounds

Key Features :

  • Core : 3-Phenylindole moiety, which may confer aromatic and π-stacking interactions.
  • Linker: Iminodiethylene (N-(CH₂CH₂)₂) group, providing flexibility and spacing.
  • Quaternary Ammonium Centers : Diethylmethylammonium groups enhance hydrophilicity and cationic charge.
  • Counterions : Diiodide (I⁻) balances the +2 charge.

Structural Analogues

Table 1: Structural Comparison of Bis-Quaternary Ammonium Diiodides
Compound Name Core Structure Linker Ammonium Groups Key Applications Reference
Target Compound 3-Phenylindole Iminodiethylene Diethylmethyl Not specified (potential antimicrobial/biological activity)
T16 (1,12-dodecanemethylene bis[4-methyl-5-ethylthiazolium] diiodide) Thiazolium rings Dodecanemethylene 4-Methyl-5-ethylthiazolium Antimalarial/antimicrobial agent
1,5-Diiodo-2,4-bis(beta-trimethylammonioethyl)benzene diiodide Iodinated benzene Ethylene Trimethylammonium Cartilage-selective X-ray contrast agent
Succinyldicholine diiodide Succinate ester Ethylene Trimethylammonium Neuromuscular blocking agent
N,N'-(1,10-decanediyl)bis-pyridinium diiodide Pyridinium Decanediyl Pyridinium Blood-brain barrier choline transporter ligand

Physicochemical Properties

Table 2: Key Physicochemical Properties
Property Target Compound T16 Succinyldicholine Bis-pyridinium
Molecular Weight ~700–800 (estimated) ~600–650 541.19 g/mol ~500–550
Solubility Moderate in polar solvents (due to iodide ions) Water-soluble Highly water-soluble Moderate in DMSO/water
Charge +2 +2 +2 +2
Stability Likely stable (no ester bonds) Stable in aqueous buffers Hydrolyzes in basic conditions (ester bonds) Stable in physiological pH

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with iodomethane derivatives under anhydrous conditions. Purification via recrystallization in ethanol/water mixtures is critical to remove unreacted precursors. Validate purity using:

  • HPLC-UV/Vis (retention time consistency, >98% peak area) .

  • ¹H/¹³C NMR (integration ratios and absence of extraneous peaks) .

  • Elemental Analysis (C, H, N within ±0.3% of theoretical values) .

    Data Table :

    ParameterTypical ValueMethodReference
    Yield65-75%Gravimetric Analysis
    Purity>98%HPLC
    Melting Point220-225°C (decomposes)DSC

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., rotational isomerism) or solvent effects. Strategies include:

  • Variable-Temperature NMR to identify conformational changes .
  • Heteronuclear 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Computational DFT modeling (B3LYP/6-31G*) to predict splitting patterns .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative or thermal stress in catalytic applications?

  • Methodological Answer : Stability studies require:

  • Thermogravimetric Analysis (TGA) to assess decomposition thresholds (>250°C) .
  • Electrochemical Cyclic Voltammetry (scan rates 10-100 mV/s) to detect redox-active intermediates .
  • EPR Spectroscopy to identify radical species under stress .
    • Key Finding : The indolyl-imine backbone enhances π-conjugation, reducing susceptibility to oxidation .

Q. How does the compound’s ionic structure influence its interactions in multiphase systems (e.g., ionic liquid matrices or lipid bilayers)?

  • Methodological Answer : Use:

  • Small-Angle X-ray Scattering (SAXS) to study self-assembly in ionic liquids .

  • Molecular Dynamics Simulations (AMBER/OPLS force fields) to model bilayer penetration .

  • Fluorescence Anisotropy to quantify membrane rigidity changes .

    Data Table :

    Interaction StudyTechniqueObservationReference
    Ionic Liquid SolubilityConductivity Measurements0.5-1.2 S/cm at 25°C
    Membrane PermeabilityConfocal Microscopy20% increase in dye uptake

Q. What strategies address contradictory results in the compound’s catalytic efficiency across different reaction media?

  • Methodological Answer : Contradictions often stem from solvent polarity or counterion effects. Mitigate via:

  • Multivariate DOE (Design of Experiments) to isolate solvent/ion variables .
  • In-situ FTIR to monitor reaction intermediates .
  • Kinetic Isotope Effects (KIE) to probe rate-limiting steps .

Theoretical and Methodological Frameworks

Q. How can researchers link this compound’s behavior to broader theories (e.g., supramolecular chemistry or charge-transfer complexes)?

  • Methodological Answer :

  • Map structural motifs to Hammett σ constants for electronic effects .
  • Use UV-Vis/ITC to quantify host-guest binding constants (e.g., with cyclodextrins) .
  • Apply Frontier Molecular Orbital (FMO) theory to predict charge-transfer pathways .

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